molecular formula C9H11NO3 B7865465 Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Cat. No.: B7865465
M. Wt: 181.19 g/mol
InChI Key: FFBACWXOVOFWQR-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities, and a cyclopropyl group that enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety can modulate the activity of various enzymes and receptors, leading to significant biological effects. The cyclopropyl group may enhance the compound's binding affinity and specificity for these targets .

Key Mechanisms:

  • Enzyme Interaction : The compound interacts with oxidoreductases and other enzymes, influencing their catalytic activity.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways involving reactive oxygen species (ROS), which play a critical role in cellular metabolism and gene expression.
  • Induction of Apoptosis : this compound has demonstrated the ability to induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Biological Activity Description
Anticancer Induces apoptosis in cancer cell lines.
Anti-inflammatory Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
Antimicrobial Shows promise against various bacterial strains.

Case Studies

  • Cancer Research : In vitro studies have shown that this compound significantly reduces viability in breast cancer cell lines by inducing apoptosis through ROS modulation .
  • Inflammatory Diseases : The compound has been evaluated in models of dermal inflammation and colitis, demonstrating efficacy in reducing inflammation markers and improving clinical outcomes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with oxazole derivatives. This synthetic pathway allows for the production of various analogs with potentially enhanced biological activities.

Future Directions

Given its promising biological profile, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Potential Drug Development : Exploring its application as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.

Properties

IUPAC Name

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBACWXOVOFWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl isocyanoacetate (13.4 g) in THF (65 ml) was added dropwise to a stirred solution of potassium tert-butoxide (14.5 g) in THF (97 ml) at 0° C. Cyclopropanecarboxylic acid chloride (5.4 ml) was added dropwise at below 10° C. and the solvent evaporated. Water (68 ml) and acetic acid (3.4 ml) was added to the mixture, then diisopropyl ether (2×150 ml) was added and the layers separated. The aqueous layer was further extracted with diisopropyl ether (2×150 ml) and the combined organic extracts were dried. Evaporation of the solvent afforded the title compound as a yellow oil (8.3 g).
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

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